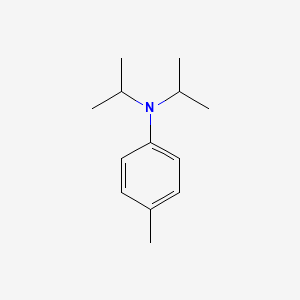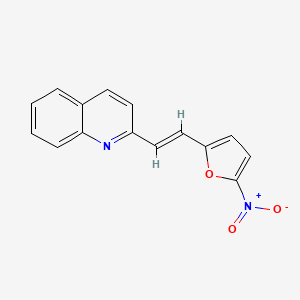
3-Hydroxy-n-(propan-2-yl)propanamide
Vue d'ensemble
Description
“3-Hydroxy-n-(propan-2-yl)propanamide” is an organic compound with the molecular formula C6H13NO2 . It is a derivative of propanamide, which is the amide of propanoic acid . This compound is a mono-substituted amide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, propanamide can be prepared by the condensation reaction between urea and propanoic acid, or by the dehydration of ammonium propionate . In another study, the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide was achieved using whole cells of Rhodotorula glutinis .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propanamide backbone with a hydroxy group and a propan-2-yl group attached . The exact 3D structure can be computed using specialized software .
Chemical Reactions Analysis
As a derivative of propanamide, “this compound” may participate in various organic reactions. Propanamide, for example, can undergo a Hoffman rearrangement to produce ethylamine gas .
Applications De Recherche Scientifique
Distribution in Warm-Blooded Animals
A study investigated the distribution of N-ethyl-3-hydroxy-2-phenyl-N-(piridin-4-yl-methyl)propanamide (tropicamide) in warm-blooded animals (rats) after intragastric administration. The research employed techniques like TLC, electronic spectrophotometry, and GC-MS, and found that tropicamide was most present in the stomach tissues at various time intervals (Shormanov, Pravdyuk, Cheked, & Barannikova, 2016).
Platelet Antiaggregating and Other Activities
N-substituted 3-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)-propanamides and related compounds showed platelet antiaggregating activity in vitro, along with moderate hypotensive, antiarrhythmic, local anesthetic, sedative, and antiinflammatory activities in rats and mice (Bruno et al., 1991).
Antimicrobial, Antioxidant, and Cytotoxic Activities
A study isolated compounds from the endophytic fungus Botryosphaeria dothidea, including a 3-hydroxy-N-(1-hydroxy-4-methylpentan-2-yl)-5-oxohexanamide derivative. These metabolites were evaluated for antimicrobial, antioxidant, and cytotoxic activities, showing significant inhibitory and scavenging activities (Xiao et al., 2014).
Root Growth-Inhibitory Activity
N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides were prepared and tested for their root growth-inhibitory activity on rape seedlings. Among these, one compound showed a potent inhibitory effect (Kitagawa & Asada, 2005).
Synthesis and Antimicrobial Activity
A series of N-substituted propanamides were synthesized and tested for their antimicrobial activity against bacterial and fungal cultures. The study found moderate to good antimicrobial potential for these compounds (Kaushik & Luxmi, 2017).
Antinociceptive Activity
Derivatives of (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide were synthesized and tested for antinociceptive activity. Some compounds were found to be more effective than standard drugs like dipyrone and aspirin in various tests (Önkol et al., 2004).
Palladium(II) Chloride Complexes
Research on palladium(II) chloride with 3-(pyrazol-1-yl)propanamide (PPA) and related ligands revealed new insights into the coordination and structure of these complexes, showcasing their potential in chemical applications (Palombo et al., 2019).
Bioreduction for Duloxetine Production
A study used Rhodotorula glutinis cells to reduce N-methyl-3-oxo-3-(thiophen-2-yl) propanamide, producing an intermediate for (S)-duloxetine. This bioreduction showed excellent enantioselectivity and high conversion rates (Tang et al., 2011).
Mass Spectral Analysis
Mass spectral analysis of 2-methyl-N-butyl-N-(4-methyloxazol-2-yl)propanamide provided insights into the cleavage and elimination processes in these compounds, contributing to a better understanding of their mass spectral behavior (Mallen, Cort, & Cockerill, 1979).
COX Inhibitors Synthesis
Synthesis of novel N-substituted 2-(2-oxo-2H-chromen-4-yloxy)propanamide derivatives was conducted, and their molecular structures were confirmed. These compounds were evaluated for their cyclooxygenase (COX) inhibiting properties, with some showing balanced selectivity and good docking scores (Rambabu et al., 2012).
Propriétés
IUPAC Name |
3-hydroxy-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-5(2)7-6(9)3-4-8/h5,8H,3-4H2,1-2H3,(H,7,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIMYQPGBOREPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90288996 | |
| Record name | 3-hydroxy-n-(propan-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7399-84-0 | |
| Record name | NSC58502 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58502 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-hydroxy-n-(propan-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



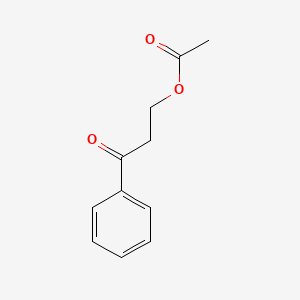

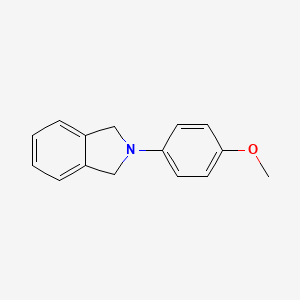


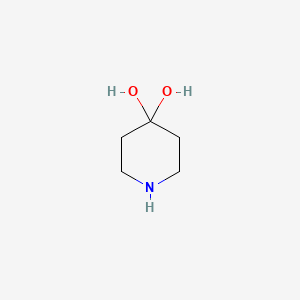

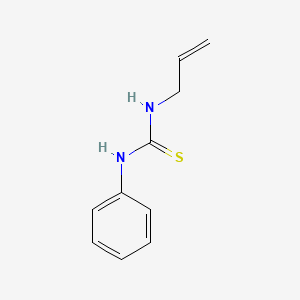
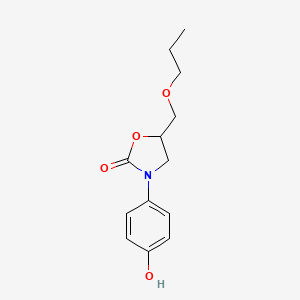

![6-Phenylbenzo[d]thiazol-2-amine](/img/structure/B3056694.png)
![Ethyl benzo[f]quinoline-3-carboxylate](/img/structure/B3056695.png)
